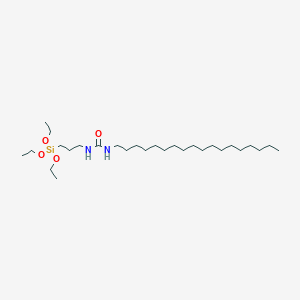

1-octadecyl-3-(3-triethoxysilylpropyl)urea

Description

Properties

IUPAC Name |

1-octadecyl-3-(3-triethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29-28(31)30-26-24-27-35(32-6-2,33-7-3)34-8-4/h5-27H2,1-4H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSZSVPLVNULBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603708 | |

| Record name | N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-86-4 | |

| Record name | N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Considerations for 1 Octadecyl 3 3 Triethoxysilylpropyl Urea

Precursor Selection and Design Principles

The design of 1-octadecyl-3-(3-triethoxysilylpropyl)urea is predicated on the principle of creating a bifunctional molecule. One terminus, the octadecyl group, imparts hydrophobicity and long-chain alkyl characteristics, while the other, the triethoxysilyl group, allows for covalent attachment to hydroxyl-rich surfaces like silica (B1680970), glass, and certain metals through hydrolysis and condensation reactions. The urea (B33335) linkage is chosen for its high thermal stability and strong hydrogen-bonding capabilities.

Utilization of Octadecylamine and Aminopropyltriethoxysilane Derivatives

The precursors are selected to provide the necessary functional components of the final molecule.

Octadecylamine (ODA): This long-chain primary amine serves as the source of the C18 hydrophobic tail. Its primary amine group (-NH₂) is a potent nucleophile, essential for the urea bond formation step. Octadecylamine is a white, solid material that is insoluble in water. noaa.gov

Aminopropyltriethoxysilane Derivatives: To introduce the reactive silane (B1218182) functionality, a derivative of aminopropyltriethoxysilane is required. The most direct and commonly employed precursor is 3-isocyanatopropyltriethoxysilane (IPTS). nist.govresearchgate.net This molecule contains the propyl linker and the triethoxysilyl group, with the amine functionality having been converted to a highly reactive isocyanate group.

The selection of these two precursors provides a direct and high-yield pathway to the target compound. An alternative, though less direct, route could involve reacting aminopropyltriethoxysilane with urea, but this often requires harsher conditions and may lead to lower purity. google.com

Table 1: Key Precursors and Their Functions

| Precursor | Chemical Formula | Role in Synthesis | Functional Group Contributed |

|---|---|---|---|

| Octadecylamine | C₁₈H₃₇NH₂ | Nucleophile; Source of hydrophobic chain | Octadecyl group (-C₁₈H₃₇) |

Role of Isocyanate-Based Reagents in Urea Formation

The use of an isocyanate-based reagent, specifically 3-isocyanatopropyltriethoxysilane, is central to the synthesis. The isocyanate group (-N=C=O) is highly electrophilic, making it an excellent target for nucleophilic attack by primary amines like octadecylamine. This reaction is typically fast, efficient, and proceeds with high specificity, minimizing the formation of byproducts. nih.gov The reaction forms the stable urea linkage (-NH-C(O)-NH-) that connects the octadecyl and silylpropyl moieties. researchgate.net This approach, where the coupling reaction is performed in solution before deposition onto a surface, has been shown to be highly effective for preparing functionalized silane layers. nist.gov

Urea Bond Formation Mechanisms in Organosilane Systems

The core of the synthesis is the formation of the urea bond, which covalently links the two precursor molecules. This reaction is a classic example of nucleophilic addition.

Nucleophilic Addition Pathways for Urea Linkage Construction

The mechanism for the formation of this compound involves the nucleophilic attack of the nitrogen atom of octadecylamine on the electrophilic carbonyl carbon of the isocyanate group in 3-isocyanatopropyltriethoxysilane.

The reaction proceeds as follows:

The lone pair of electrons on the nitrogen atom of the primary amine (octadecylamine) attacks the central carbon atom of the isocyanate group.

This forces the electrons in the carbon-oxygen double bond to move to the oxygen atom, and the electrons in the nitrogen-carbon double bond to move to the nitrogen atom, forming a zwitterionic intermediate.

A proton is then transferred from the amine's nitrogen to the isocyanate's nitrogen, resulting in the formation of the stable, neutral urea linkage.

This pathway is generally exothermic and proceeds readily, often at room temperature, to yield the desired product in high purity. nist.govresearchgate.net

Investigation of Catalytic Systems for Reaction Efficiency

While the reaction between a primary amine and an isocyanate can proceed without a catalyst, its rate can be enhanced by the use of certain catalytic systems.

Amine Catalysts: Tertiary amines, such as triethylamine (TEA), are often used to catalyze urea formation. nist.govnih.gov These catalysts function as bases, potentially deprotonating the primary amine to increase its nucleophilicity or activating the isocyanate group. In the context of silane reactions, amine catalysts can also play a role in the subsequent hydrolysis and condensation of the ethoxy groups on the silicon atom. researchgate.net

Organometallic Catalysts: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for isocyanate reactions. pcimag.com However, their use is increasingly restricted due to toxicity concerns and the potential for catalyst residue in the final product. google.com

Metal-Free Alternatives: In response to the environmental and health concerns associated with organotin catalysts, research has focused on developing high-efficiency, metal-free alternatives for silane-modified polymer systems, which could be applicable to this synthesis. pcimag.com

For the synthesis of this compound, studies have demonstrated successful synthesis both with and without catalysts. The choice often depends on the desired reaction time and the purity requirements of the final product. nist.gov

Optimization of Reaction Parameters for this compound Synthesis

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the reaction conditions. The optimization of these parameters is crucial for achieving a successful outcome, particularly for scaling up the synthesis. Key parameters include solvent, temperature, reaction time, and stoichiometry. sciforum.net

Solvent: The choice of solvent is critical. It must be able to dissolve both the nonpolar octadecylamine and the more polar 3-isocyanatopropyltriethoxysilane without reacting with the isocyanate group. Anhydrous aprotic solvents like chloroform, toluene, or tetrahydrofuran (THF) are commonly used to prevent premature hydrolysis of the triethoxysilyl group and to avoid side reactions with the isocyanate. nist.govnih.gov

Temperature: The reaction is often performed at room temperature. nist.gov However, gentle heating can be employed to increase the reaction rate. In some syntheses involving isocyanates, temperatures are raised to 70-80°C or higher to drive the reaction to completion. nih.govsciforum.net

Reaction Time: The duration of the reaction can vary significantly based on temperature, concentration, and the presence of a catalyst. Reported reaction times range from 1.5 hours to 24 hours to ensure complete conversion. nist.gov Monitoring the reaction's progress using techniques like infrared (IR) spectroscopy (observing the disappearance of the isocyanate peak) is a common practice.

Stoichiometry: The molar ratio of the reactants is typically kept close to 1:1 to ensure that all of the limiting reagent is consumed and to minimize unreacted precursors in the final product.

Table 2: Example Reaction Parameters for Urea-Silane Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Reactants | Octadecylamine, 3-Isocyanatopropyltriethoxysilane | Heteroarylamine, 1-Adamantyl isocyanate |

| Solvent | Chloroform nist.gov | Tetrahydrofuran (THF) nih.gov |

| Catalyst | Triethylamine (TEA) nist.gov | Triethylamine (TEA) nih.gov |

| Temperature | Room Temperature nist.gov | 70°C nih.gov |

| Time | 1.5 hours nist.gov | 4 days nih.gov |

This table illustrates the range of conditions that can be applied to urea formation reactions involving isocyanates, highlighting the importance of empirical optimization for the specific synthesis of this compound.

Purification and Isolation Strategies for High-Purity Compound

The isolation of high-purity this compound from a reaction mixture presents a unique set of challenges inherent to the bifunctional nature of the molecule. The presence of a long, nonpolar octadecyl chain and a reactive triethoxysilyl group necessitates carefully selected purification strategies to remove unreacted starting materials, such as octadecyl isocyanate and 3-aminopropyltriethoxysilane, as well as any side products formed during synthesis. The primary goals of purification are to achieve a high degree of chemical purity and to ensure the stability of the final product by preventing premature hydrolysis and condensation of the silane moiety.

Common impurities in the synthesis of this compound can include residual starting materials and byproducts from unintended side reactions. For instance, the reaction of 3-(triethoxysilyl)propyl isocyanate with primary amines or diamines is a known route to produce urea-functionalized silanes, and by extension, similar impurities could be present in related syntheses researchgate.net. The purification process must be capable of separating the target compound from these structurally similar molecules.

Given the thermal sensitivity and potential for hydrolysis of the triethoxysilyl group, purification methods must be chosen to minimize these degradation pathways. Distillation, a common technique for purifying liquids, may be unsuitable for this compound due to its high molecular weight and the potential for thermal decomposition or polymerization at elevated temperatures. Therefore, chromatographic and recrystallization methods are generally preferred.

Chromatographic Purification

Column chromatography is a versatile technique for the purification of organofunctional silanes. For this compound, the choice of stationary and mobile phases is critical. The long octadecyl chain imparts significant hydrophobicity to the molecule, suggesting that reversed-phase chromatography could be an effective separation method google.com. In this mode, a nonpolar stationary phase (such as C18-functionalized silica) and a polar mobile phase would be used. The target compound would exhibit strong retention on the column, allowing for the elution of more polar impurities first.

Alternatively, normal-phase chromatography, using a polar stationary phase like silica gel and a nonpolar mobile phase, can also be employed. The separation mechanism in this case would be driven by the polar urea and triethoxysilyl groups interacting with the stationary phase. A carefully selected solvent gradient can effectively separate the desired product from less polar impurities.

High-Performance Liquid Chromatography (HPLC) offers a higher resolution separation and can be used for both analytical purity assessment and preparative-scale purification. The choice between monomeric and polymeric stationary phases can influence the stability and selectivity of the separation, with polymeric phases offering greater stability at a wider pH range google.comnist.gov.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, and it can be particularly effective if this compound is a solid at room temperature. The success of this method hinges on the selection of an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures youtube.com.

The choice of solvent is critical; for urea derivatives, alcohols such as ethanol (B145695) are often effective youtube.com. For a molecule with a long alkyl chain, a mixed solvent system might be necessary. A common approach involves dissolving the compound in a solvent in which it is readily soluble (e.g., a more polar solvent that interacts with the urea and silane groups) and then adding an anti-solvent in which it is poorly soluble (e.g., a nonpolar solvent that interacts with the octadecyl chain) to induce crystallization youtube.com. The process must be carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl groups. Slow cooling is crucial to allow for the formation of well-ordered crystals, which will exclude impurities more effectively youtube.com.

The table below summarizes potential purification strategies for this compound.

| Purification Method | Principle of Separation | Potential Advantages | Potential Challenges |

| Column Chromatography (Normal Phase) | Adsorption based on polarity. Polar urea and silane groups interact with a polar stationary phase (e.g., silica gel). | Effective for removing nonpolar impurities. Relatively low cost for large-scale purification. | Potential for silane hydrolysis on acidic silica gel. Tailing of peaks can occur. |

| Column Chromatography (Reversed Phase) | Partitioning based on hydrophobicity. Nonpolar octadecyl chain interacts with a nonpolar stationary phase (e.g., C18 silica). | Good separation of polar impurities. High resolution is possible. | Strong retention of the product may require highly nonpolar mobile phases. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on either normal-phase or reversed-phase principles. | Excellent for achieving very high purity. Can be used for both analytical and preparative scales. | Higher cost, especially for large-scale purification. Requires specialized equipment. |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Can yield very high-purity crystalline material. Scalable and cost-effective. | Finding a suitable solvent or solvent system can be challenging. Risk of oiling out instead of crystallization. Strict anhydrous conditions are required. |

Ultimately, the optimal purification strategy for this compound may involve a combination of these techniques. For example, an initial purification by column chromatography could be followed by a final recrystallization step to achieve the desired high purity. The choice of method will depend on the specific impurities present, the desired final purity, and the scale of the synthesis.

Advanced Characterization Methodologies for 1 Octadecyl 3 3 Triethoxysilylpropyl Urea and Its Assemblies

Spectroscopic Analysis for Molecular and Chemical Structure Elucidation

Spectroscopy is a fundamental tool for the structural analysis of 1-octadecyl-3-(3-triethoxysilylpropyl)urea. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for providing a detailed picture of the atomic-level connectivity and the chemical environment of the functional groups within the molecule and its derivatives.

NMR spectroscopy is a powerful, non-destructive technique that provides precise information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, different NMR experiments can be used to probe the organic and inorganic parts of the this compound molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify the hydrogen atoms within the organic framework of the molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, allowing for the differentiation of the protons in the octadecyl chain, the propyl linker, the ethoxy groups, and the urea (B33335) functionality.

The long alkyl octadecyl chain typically exhibits a characteristic prominent signal for the terminal methyl group (CH₃) at approximately 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the chain produce a large, overlapping signal around 1.25 ppm. The methylene groups adjacent to the urea nitrogen and the propyl chain show distinct chemical shifts. The protons of the urea group (N-H) are notable as their chemical shifts can be broad and vary depending on the solvent, concentration, and temperature, but are typically found in the region of 4.5-6.0 ppm.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

| Assignment | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| a | CH₃ -CH₂- (Octadecyl) | ~ 0.88 |

| b | -CH₂- (Octadecyl chain) | ~ 1.25 |

| c | -NH-CH₂-CH₂ -CH₂-Si- | ~ 1.52 |

| d | -NH-CH₂ -CH₂- (Octadecyl) | ~ 3.10 |

| e | -NH-CH₂ -CH₂-CH₂-Si- | ~ 3.15 |

| f | -O-CH₂ -CH₃ (Ethoxy) | ~ 3.81 |

| g | -O-CH₂-CH₃ (Ethoxy) | ~ 1.22 |

| h | -NH -CO-NH - | ~ 4.8 - 5.5 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a critical tool for investigating the silicon-oxygen backbone of materials derived from this compound. This technique directly probes the silicon atoms, providing quantitative information about the extent of condensation of the triethoxysilyl groups. The hydrolysis and subsequent condensation of the Si-OEt groups lead to the formation of siloxane (Si-O-Si) bonds.

Table 2: ²⁹Si NMR Chemical Shift Ranges for Different Siloxane Condensation States (T-structures)

| Species | Structure | Description | Typical Chemical Shift (δ, ppm) |

|---|---|---|---|

| T⁰ | R-Si(OR')₃ | Monomeric, unreacted silane (B1218182) | -40 to -45 |

| T¹ | R-Si(OR')₂(OSi) | End-group in a chain | -48 to -52 |

| T² | R-Si(OR')(OSi)₂ | Middle-group in a linear chain | -55 to -60 |

Note: R represents the octadecyl-urea-propyl group. The exact chemical shifts can be influenced by the specific reaction conditions and resulting structure.

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an effective method for identifying the functional groups present in this compound and for monitoring chemical changes, such as the formation of siloxane networks.

The urea linkage (-NH-CO-NH-) provides characteristic absorption bands in the infrared spectrum. The most prominent of these is the C=O stretching vibration, known as the Amide I band, which typically appears as a strong peak in the region of 1630-1650 cm⁻¹. researchgate.net The position and shape of this band are sensitive to hydrogen bonding. The N-H bending vibration, known as the Amide II band, is also significant and is usually observed around 1550-1570 cm⁻¹. researchgate.net The N-H stretching vibrations are found at higher wavenumbers, typically as a broad band in the 3330-3350 cm⁻¹ region, also indicative of hydrogen bonding. researchgate.net

Table 3: Key FTIR Vibrational Frequencies for the Urea Moiety

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | -NH- | ~ 3340 |

| C=O Stretching (Amide I) | -C=O | ~ 1635 |

FTIR spectroscopy is highly effective for tracking the hydrolysis of the triethoxysilyl group and the subsequent formation of a siloxane network. The hydrolysis process can be monitored by the decrease in intensity of the Si-O-C stretching vibrations (around 960 and 1105 cm⁻¹) and the appearance of a broad O-H stretching band from silanol (B1196071) (Si-OH) groups. The subsequent condensation reaction, which forms the inorganic backbone of the assembly, is confirmed by the emergence of a very strong and broad absorption band associated with the asymmetric stretching of Si-O-Si bonds, typically centered in the 1000-1130 cm⁻¹ range. A smaller, corresponding symmetric Si-O-Si stretching peak may also be observed at lower wavenumbers.

Table 4: Characteristic FTIR Peaks for Silane Hydrolysis and Condensation

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Si-O-C Stretching | Si-O-CH₂CH₃ | ~ 960, ~1105 |

| Si-O-Si Asymmetric Stretching | -Si-O-Si- | 1000 - 1130 (Broad, Strong) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Silane |

| Silanol |

Mass Spectrometry (MS) for Molecular Integrity Confirmation

Mass spectrometry is an indispensable tool for verifying the identity and purity of this compound before its use in surface modification. This technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its molecular weight and offering insights into its structure through fragmentation analysis.

Typically, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions, minimizing fragmentation and allowing for the clear identification of the molecular ion peak. The expected molecular weight of this compound allows for a theoretical calculation of its isotopic pattern, which can be compared against the experimental spectrum for unambiguous confirmation.

Further structural verification can be achieved through tandem mass spectrometry (MS/MS). In this method, the molecular ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. The resulting fragments correspond to the cleavage of specific bonds within the molecule, such as the urea linkage, the propyl chain, the ethoxy groups from the silicon atom, or along the octadecyl chain. Analysis of these fragments provides definitive evidence of the compound's covalent structure, ensuring the precursor's integrity prior to the self-assembly process. diva-portal.orgnih.gov

| Fragment Description | Proposed Structure / Loss | Expected m/z (Monoisotopic) |

|---|---|---|

| Molecular Ion | [M]+ | ~518.4 |

| Loss of one ethoxy group | [M - OCH2CH3]+ | ~473.4 |

| Loss of two ethoxy groups | [M - 2(OCH2CH3)]+ | ~428.3 |

| Loss of three ethoxy groups | [M - 3(OCH2CH3)]+ | ~383.3 |

| Cleavage at urea-propyl bond | [C18H37NHCONH2]+ | ~312.3 |

| Octadecyl fragment | [C18H37]+ | ~253.3 |

| Triethoxysilylpropyl fragment | [(CH3CH2O)3Si(CH2)3]+ | ~249.1 |

Note: The m/z values are theoretical and may vary slightly in an actual experiment. The table represents a simplified prediction of potential fragments.

Surface and Interfacial Characterization Techniques

Once this compound is deposited onto a substrate, a range of surface-sensitive techniques are required to characterize the resulting thin film. These methods provide critical information on the chemical composition, topography, thickness, and macroscopic properties of the self-assembled monolayer.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for analyzing the surface chemistry of materials, making it ideal for confirming the successful deposition of a this compound monolayer. nih.govresearchgate.net By irradiating the sample with X-rays and analyzing the kinetic energy of emitted core-level electrons, XPS provides a quantitative elemental composition of the top 5-10 nanometers of the surface. nih.gov

Following the silanization process, XPS survey scans will show the appearance of silicon (Si 2p), carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) peaks, consistent with the elemental makeup of the molecule. High-resolution scans of these peaks offer detailed information about the chemical bonding environment. researchgate.netnih.gov The C 1s spectrum can be deconvoluted to identify components corresponding to the aliphatic octadecyl chain (C-C/C-H), carbon adjacent to nitrogen in the urea group (C-N), and the propyl linker (C-Si). The N 1s spectrum confirms the presence of the urea functional group, while the Si 2p spectrum verifies the formation of siloxane (Si-O-Si) bonds with the substrate and between adjacent molecules. nih.gov Angle-resolved XPS (ARXPS) can further be used to determine the thickness and orientation of the monolayer by varying the electron take-off angle, which changes the surface sensitivity of the measurement. rsc.org

| Element (Core Level) | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| C 1s | Aliphatic Chain (C-C, C-H) | ~285.0 |

| C 1s | Propyl Linker (C-N, C-Si) | ~286.5 |

| N 1s | Urea (N-C=O) | ~400.0 |

| O 1s | Urea (C=O) / Siloxane (Si-O-Si) | ~532.0 - 533.0 |

| Si 2p | Siloxane (R-Si-O) | ~102.0 - 103.0 |

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure Profiling

Atomic Force Microscopy (AFM) is a powerful imaging technique used to visualize the surface of the monolayer at the nanometer scale. nih.gov By scanning a sharp tip attached to a cantilever across the surface, AFM generates a three-dimensional topographic map. This allows for the direct observation of the monolayer's morphology, including its uniformity, completeness, and the presence of any defects or aggregates. researchgate.net

In the initial stages of self-assembly, AFM can visualize the growth mechanism, which often proceeds through the formation and coalescence of island-like domains. nih.gov For a fully formed monolayer, AFM provides a measure of the surface roughness, typically reported as the root-mean-square (RMS) value. A high-quality, well-ordered monolayer of an alkylsilane is expected to be exceptionally smooth. researchgate.net Furthermore, the thickness of the monolayer can be accurately measured by intentionally scratching a portion of the film away and imaging the height difference between the substrate and the top of the monolayer. mdpi.com

| Parameter | Typical Value | Significance |

|---|---|---|

| RMS Roughness | < 0.5 nm | Indicates a smooth and uniform monolayer coverage. researchgate.net |

| Monolayer Thickness | 2.0 - 2.5 nm | Corresponds to the length of the octadecyl chain plus the urea-propylsilane headgroup. mdpi.com |

| Surface Coverage | > 95% | Confirms the formation of a dense, nearly complete film. nih.gov |

Ellipsometry for Thin Film Thickness and Optical Properties Determination

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface. It is exceptionally sensitive to the thickness of thin films, making it a standard method for characterizing SAMs. researchgate.net The technique measures two parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the reflection coefficients for p- and s-polarized light.

By fitting the experimental data to an optical model, which typically consists of the substrate, the silane layer, and the ambient medium, both the thickness and the refractive index of the this compound monolayer can be determined with sub-nanometer precision. spectroscopyonline.commdpi.com The thickness value obtained from ellipsometry should be consistent with the theoretical length of the molecule and with measurements from other techniques like AFM. nih.govresearchgate.net The refractive index provides information about the density and ordering of the film.

| Parameter | Typical Value | Reference |

|---|---|---|

| Film Thickness | 2.2 ± 0.2 nm | researchgate.net |

| Refractive Index (at 633 nm) | 1.45 - 1.50 | mdpi.com |

Contact Angle Goniometry for Wettability and Surface Energy Assessment

Contact angle goniometry is a straightforward yet powerful technique for assessing the macroscopic surface properties of the modified substrate. It measures the angle at which a liquid droplet interfaces with the solid surface. The formation of a dense, well-ordered monolayer of this compound, with its long hydrocarbon chains oriented away from the substrate, is expected to create a highly nonpolar, low-energy surface.

This change in surface chemistry is readily quantified by measuring the static contact angle of a polar liquid like water. An uncoated hydrophilic substrate such as a silicon wafer with its native oxide layer will exhibit a low water contact angle. After successful silanization, the surface becomes hydrophobic, resulting in a significantly higher water contact angle, often exceeding 100-110 degrees for well-packed alkyl chains. researchgate.net By using multiple liquids with different known surface tensions, the solid surface energy of the monolayer can also be calculated, providing a quantitative measure of its hydrophobicity. mdpi.comdtu.dk

| Substrate | Typical Water Contact Angle (°) | Surface Character |

|---|---|---|

| Bare Silicon Wafer (with native oxide) | < 20° | Hydrophilic |

| Silicon Wafer with this compound SAM | > 105° | Hydrophobic |

Optical Microscopy and Confocal Microscopy for Patterned Surface Visualization

While uniform monolayers are too thin to be resolved by conventional optical microscopy, this technique becomes essential when the silane is patterned on a surface using methods like microcontact printing or photolithography. nih.gov These patterns can create regions with different surface energies (hydrophobic vs. hydrophilic), which can sometimes be visualized with optical microscopy through condensation figures (e.g., breathing on the surface and observing where moisture condenses).

For more precise visualization, confocal microscopy can be employed, particularly if the this compound molecule is modified with a fluorescent tag. The confocal microscope can generate high-resolution, three-dimensional images of the fluorescent pattern, allowing for a detailed assessment of the pattern's fidelity, resolution, and edge sharpness over large areas. This is crucial for applications where spatial control of surface properties is required.

Thermal and Thermogravimetric Analysis

Thermal analysis techniques are critical in determining the stability and decomposition profile of this compound.

Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) provides a powerful method for investigating the thermal decomposition of this compound by identifying the evolved gaseous byproducts at specific temperatures. The decomposition of this molecule is expected to occur in multiple stages due to the presence of distinct chemical moieties: the long octadecyl chain, the urea linkage, and the triethoxysilyl group.

The initial weight loss, typically occurring at lower temperatures, can be attributed to the loss of any residual solvent or moisture. The subsequent, more significant decomposition stages would involve the breakdown of the organic components. The urea linkage is known to decompose, potentially yielding isocyanic acid (HNCO) and ammonia (B1221849) (NH₃) as primary gaseous products. researchgate.netmdpi.com The long octadecyl chain will undergo thermal scission, releasing a variety of hydrocarbon fragments.

At higher temperatures, the triethoxysilyl group will decompose. The hydrolysis and condensation of these groups can lead to the formation of a silica-like network, releasing ethanol (B145695) and water. mdpi.comamchro.at The FTIR analysis of the evolved gases at each decomposition step allows for the precise identification of these fragments, enabling the elucidation of the complete decomposition pathway.

Table 1: Hypothetical TGA-FTIR Data for the Thermal Decomposition of this compound

| Temperature Range (°C) | Weight Loss (%) | Evolved Gases Detected by FTIR | Corresponding Functional Group Decomposition |

|---|---|---|---|

| 150-250 | ~5% | H₂O, Ethanol | Loss of physisorbed water and ethanol from initial condensation of silanol groups. |

| 250-350 | ~30% | NH₃, HNCO, Propylamine fragments | Decomposition of the urea linkage and the propyl chain. |

| 350-500 | ~45% | Alkanes, Alkenes (C₁-C₁₈ fragments) | Thermal cracking of the octadecyl chain. |

Porosity and Morphology Characterization (Relevant for Porous Material Applications)

When this compound is used as a precursor in the synthesis of porous materials, often through sol-gel processes, the characterization of the resulting material's porosity and morphology is crucial.

Nitrogen adsorption-desorption analysis is a standard technique to determine the specific surface area, pore volume, and pore size distribution of porous materials. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) method is used to determine the pore size distribution.

For materials synthesized from this compound, the long octadecyl chains can act as templates or pore-directing agents, leading to the formation of mesoporous structures after their removal by calcination or extraction. The resulting material is expected to exhibit a high surface area and a well-defined pore structure. The shape of the isotherm can indicate the type of pores present (e.g., cylindrical, slit-shaped). A type IV isotherm with a distinct hysteresis loop is characteristic of mesoporous materials.

Table 2: Representative BET and BJH Analysis Data for a Porous Material Derived from this compound

| Parameter | Value | Unit |

|---|---|---|

| BET Surface Area | 450 | m²/g |

| BJH Adsorption Cumulative Pore Volume | 0.65 | cm³/g |

Transmission electron microscopy (TEM) provides higher resolution imaging than SEM, allowing for the visualization of the internal structure and nanoscale features of the material. researchgate.net For porous materials, TEM can directly image the pore channels and provide information about their ordering and connectivity. In the case of hybrid materials based on this compound, TEM can be used to observe the arrangement of the organic and inorganic domains and to confirm the presence of a well-defined porous network. The long octadecyl chains, if organized into regular arrays before being removed, can leave behind a highly ordered porous structure that is visible with TEM.

Chemical Reactivity and Mechanistic Pathways of 1 Octadecyl 3 3 Triethoxysilylpropyl Urea

Hydrolysis of Triethoxysilyl Groups

(C₂H₅O)₃Si-(CH₂)₃-NH-CO-NH-(CH₂)₁₇-CH₃ + 3H₂O → (HO)₃Si-(CH₂)₃-NH-CO-NH-(CH₂)₁₇-CH₃ + 3C₂H₅OH

This hydrolysis is seldom a simple, one-step process but rather a series of consecutive and reversible reactions where the three ethoxy groups are replaced by hydroxyl groups in a stepwise manner.

The kinetics of the hydrolysis of alkoxysilanes, such as the triethoxysilyl group in 1-octadecyl-3-(3-triethoxysilylpropyl)urea, are influenced by several factors, including the concentration of reactants, temperature, and the presence of catalysts. The reaction is generally considered to proceed via a nucleophilic substitution mechanism at the silicon atom.

Acid Catalysis: Under acidic conditions, a proton (H⁺) protonates the oxygen atom of the alkoxy group, making it a better leaving group (ethanol). This is followed by the nucleophilic attack of a water molecule on the silicon atom. The reaction rate is generally faster at lower pH values.

Base Catalysis: In basic media, the hydroxide ion (OH⁻) directly attacks the silicon atom, leading to a pentacoordinate intermediate. This is followed by the departure of the ethoxide ion (⁻OC₂H₅), which is subsequently protonated by water. The rate of hydrolysis typically increases with increasing pH.

The hydrolysis of organotrialkoxysilanes is often observed to follow pseudo-first-order kinetics with respect to the silane (B1218182) concentration when water is present in large excess.

Table 1: General Factors Influencing the Rate of Hydrolysis of Triethoxysilyl Groups

| Factor | Influence on Hydrolysis Rate |

| pH | Catalyzed by both acid and base; generally slowest near neutral pH. |

| Water Concentration | Higher water concentration generally leads to a faster rate of hydrolysis. |

| Temperature | Increased temperature typically accelerates the reaction rate. |

| Catalyst | Acids (e.g., HCl, acetic acid) and bases (e.g., NH₃, NaOH) significantly increase the rate. |

| Solvent | The type of solvent can affect the solubility of reactants and the stability of intermediates. |

The solvent system plays a critical role in the hydrolysis of this compound. Due to the long, nonpolar octadecyl chain, this molecule is hydrophobic. Therefore, a co-solvent, typically a lower alcohol like ethanol (B145695) or propanol, is often required to ensure miscibility of the silane and water, allowing the hydrolysis reaction to proceed efficiently. The choice of solvent can also influence the rate of reaction by affecting the local concentration of reactants and the stabilization of transition states.

The pH of the reaction medium has a profound and well-documented effect on the rate of hydrolysis of alkoxysilanes. The rate of hydrolysis is typically at its minimum around a neutral pH of 7 and increases significantly under both acidic and basic conditions. This "U-shaped" pH-rate profile is characteristic of many silane hydrolysis reactions. The specific pH for the minimum rate can vary depending on the structure of the organosilane. For many common alkoxysilanes, the minimum rate is observed in the pH range of 6 to 7.

Condensation and Polymerization Processes

Following hydrolysis, the newly formed silanol (B1196071) groups (Si-OH) are highly reactive and can undergo condensation reactions. These reactions lead to the formation of stable siloxane bonds (Si-O-Si), which are the building blocks of polysiloxane networks. The condensation process results in the elimination of water or alcohol.

The silanol-terminated molecules of hydrolyzed this compound can react with each other in a self-condensation process. This can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (HO)₃Si-R + R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. (HO)₃Si-R + (C₂H₅O)₃Si-R → (HO)₂Si(R)-O-Si(R)(OC₂H₅)₂ + C₂H₅OH

These condensation reactions continue, leading to the formation of oligomers and eventually a cross-linked, three-dimensional polysiloxane network. The long octadecyl chains and the urea (B33335) groups will be pendant to this inorganic siloxane backbone. The rate of condensation is also pH-dependent, generally being favored under neutral to slightly basic conditions.

To modify the properties of the resulting polysiloxane material, this compound can be co-condensed with other silicon-based precursors, most commonly tetraalkoxysilanes such as tetraethoxysilane (TEOS) or tetramethoxysilane (TMOS).

The hydrolysis and subsequent co-condensation of this compound with TEOS, for example, will result in a hybrid organic-inorganic network. The TEOS will form a highly cross-linked silica (B1680970) (SiO₂) matrix, while the organofunctional silane will be incorporated into this network, introducing the long alkyl chains and urea functionalities. The ratio of the organosilane to the tetraalkoxysilane is a critical parameter that allows for the tuning of the final material's properties, such as hydrophobicity, flexibility, and surface energy.

Supramolecular Interactions Governed by the Urea Moiety

Beyond the covalent chemistry of the siloxane backbone, the urea group (-NH-CO-NH-) in this compound plays a crucial role in directing the non-covalent, supramolecular organization of the system. The urea moiety is an excellent hydrogen-bonding motif, with two N-H groups acting as hydrogen bond donors and the carbonyl C=O group acting as a hydrogen bond acceptor.

This dual donor-acceptor capability allows for the formation of strong and directional intermolecular hydrogen bonds between adjacent urea groups. These interactions can lead to the self-assembly of the molecules into well-defined, ordered structures, such as one-dimensional tapes or sheets. In the context of the polysiloxane network, these supramolecular interactions can occur between the pendant organic side chains.

The long, hydrophobic octadecyl chains also contribute to the self-assembly process through van der Waals interactions, promoting the formation of ordered, lamellar-like structures. The combination of the hydrogen bonding from the urea groups and the hydrophobic interactions of the alkyl chains can lead to a high degree of organization within the final material, influencing its mechanical properties, thermal stability, and surface characteristics.

The strength and directionality of these hydrogen bonds can be investigated using techniques such as Fourier-transform infrared (FTIR) spectroscopy, where shifts in the N-H and C=O stretching frequencies provide evidence of hydrogen bond formation.

Table 2: Key Functional Groups and Their Roles

| Functional Group | Chemical Role |

| Triethoxysilyl (-Si(OC₂H₅)₃) | Undergoes hydrolysis to form reactive silanol groups. Participates in condensation reactions to form a covalent siloxane network. |

| Urea (-NH-CO-NH-) | Acts as a strong hydrogen-bonding motif, directing supramolecular self-assembly. |

| Octadecyl (-C₁₈H₃₇) | A long, hydrophobic alkyl chain that contributes to self-assembly through van der Waals interactions and imparts hydrophobicity to the final material. |

Elucidation of Hydrogen Bonding Networks and Their Influence on Self-Assembly

The self-assembly of this compound is primarily driven by the formation of extensive hydrogen bonding networks facilitated by the urea moiety (-NH-CO-NH-). The urea group contains two proton donors (N-H) and one proton acceptor (C=O), enabling the formation of strong and directional hydrogen bonds. In N,N'-disubstituted ureas, these interactions typically lead to the formation of one-dimensional hydrogen-bonded chains or tapes.

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are instrumental in elucidating these hydrogen bonding interactions. The vibrational frequencies of the N-H and C=O groups are highly sensitive to their involvement in hydrogen bonds. In a non-hydrogen-bonded state (e.g., in a dilute solution in a non-polar solvent), the N-H stretching vibration appears at a higher wavenumber, while the C=O stretching (Amide I band) is also at a higher frequency. Upon formation of hydrogen bonds, these bands shift to lower wavenumbers, indicating a weakening of the respective bonds. nih.govsemanticscholar.org

For long-chain alkyl-urea compounds like this compound, the interplay between hydrogen bonding of the urea groups and van der Waals interactions of the long octadecyl chains leads to the formation of highly ordered self-assembled structures, such as monolayers on surfaces or lamellar structures in the bulk material. The thermal stability of such self-assembled monolayers (SAMs) has been investigated for similar urea-containing molecules. nih.gov The presence of the rigid and strongly interacting urea groups can enhance the thermal stability of the monolayer compared to simple alkyl silane SAMs. nih.gov

Table 1: Representative FTIR Spectral Shifts Indicating Hydrogen Bonding in N,N'-Disubstituted Ureas

| Vibrational Mode | Wavenumber Range (Non-H-bonded) (cm⁻¹) | Wavenumber Range (H-bonded) (cm⁻¹) |

| N-H Stretch | ~3400 - 3450 | ~3200 - 3350 |

| C=O Stretch (Amide I) | ~1680 - 1700 | ~1620 - 1650 |

Note: These are typical ranges and the exact positions can vary depending on the specific molecular environment and degree of hydrogen bonding.

The self-assembly process is cooperative; the initial formation of hydrogen bonds between urea groups brings the molecules into close proximity, which then allows the long octadecyl chains to pack efficiently via van der Waals forces, further stabilizing the assembly. This synergistic interaction is crucial for the formation of dense and well-ordered structures.

Contributions to Crosslinking and Overall Material Architecture

Covalent Crosslinking via Siloxane Bonds: The triethoxysilyl group is hydrolytically unstable and, in the presence of water, undergoes hydrolysis to form reactive silanol groups (-Si-OH). These silanols can then condense with each other to form stable siloxane bridges (-Si-O-Si-). researchgate.net This process, known as a sol-gel reaction, can lead to the formation of a three-dimensional covalent network. The extent and rate of this crosslinking are dependent on factors such as pH, water concentration, and temperature. researchgate.net The formation of this inorganic network imparts rigidity and thermal stability to the material.

Physical Crosslinking via Hydrogen Bonding: Concurrently with the covalent network formation, the urea groups form extensive hydrogen bond networks as described in the previous section. These hydrogen bonds act as physical crosslinks, holding the polymer chains together. These physical crosslinks are dynamic and can be broken and reformed with the application of heat or stress, imparting properties such as toughness and self-healing capabilities to the material.

The combination of a rigid, covalent siloxane network and a dynamic, physical hydrogen-bonding network results in an organic-inorganic hybrid material with a unique set of properties. The long octadecyl chains can also self-organize within this crosslinked matrix, potentially leading to microphase-separated domains with distinct properties. The mechanical properties of such crosslinked polymers, including their modulus and strength, are directly related to the crosslinking density. rug.nlmdpi.comresearchgate.net

Table 2: Comparison of Crosslinking Mechanisms in this compound

| Crosslinking Type | Interacting Groups | Bond Type | Bond Energy (approx.) | Characteristics |

| Covalent (Chemical) | Silanol (-Si-OH) groups | Siloxane (Si-O-Si) | ~452 kJ/mol | Strong, permanent, thermally stable |

| Physical | Urea (-NH-CO-NH-) groups | Hydrogen Bond | ~20-40 kJ/mol | Weaker, reversible, temperature/stress sensitive |

Interfacial Chemical Bonding and Grafting Mechanisms

The triethoxysilyl functionality of this compound makes it an effective coupling agent for modifying the surfaces of hydroxyl-rich substrates, such as silica, glass, and metal oxides.

Formation of Covalent Linkages with Hydroxyl-Rich Substrates

The covalent grafting of this compound onto a hydroxyl-rich surface (represented as Substrate-OH) proceeds through a well-established two-step hydrolysis and condensation mechanism:

Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with water molecules (often present as a thin layer on the substrate surface) to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by acids or bases.

Si-(OCH₂CH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃CH₂OH

Condensation: The newly formed silanol groups on the molecule can then react with the hydroxyl groups on the substrate surface, forming a stable, covalent siloxane bond (Substrate-O-Si) and releasing a water molecule.

Substrate-OH + (HO)₃-Si-R → Substrate-O-Si(OH)₂-R + H₂O

Additionally, the silanol groups of adjacent grafted molecules can condense with each other, leading to lateral crosslinking on the surface, which enhances the stability and density of the resulting self-assembled monolayer. researchgate.net This process transforms the substrate's surface properties, imparting the characteristics of the organosilane, such as the hydrophobicity of the octadecyl chain and the hydrogen-bonding capability of the urea group.

Comparative Studies of Physisorption versus Chemisorption Phenomena

The interaction of this compound with a substrate surface involves an initial physisorption step followed by a slower chemisorption process.

Physisorption: Initially, the molecule is physically adsorbed onto the surface through weaker, non-covalent interactions. These can include van der Waals forces between the long octadecyl chain and the surface, as well as hydrogen bonding between the urea group and surface hydroxyls. This initial adsorption is a reversible equilibrium process. nih.govnih.gov The adsorption kinetics often follow models like the Langmuir isotherm at low concentrations, indicating monolayer formation. nih.gov

Chemisorption: Following physisorption, the covalent bond formation described in section 4.4.1 occurs. This is an irreversible process under normal conditions and leads to the permanent grafting of the molecule to the surface. The rate of this chemisorption is generally slower than physisorption and is dependent on the presence of water for hydrolysis and the reactivity of the surface hydroxyl groups.

The transition from physisorption to chemisorption can be studied by monitoring changes in surface properties over time. For instance, an initially physisorbed layer might be removable by rinsing with a solvent, while a chemisorbed layer is robust and remains after washing. The kinetics of adsorption can be followed using techniques like a quartz crystal microbalance, which measures the mass uptake on a surface in real-time. nih.gov

Table 3: Physisorption vs. Chemisorption of this compound on a Hydroxylated Surface

| Feature | Physisorption | Chemisorption |

| Driving Force | Van der Waals forces (octadecyl chain), Hydrogen bonding (urea group) | Covalent bond formation (Si-O-Substrate) |

| Bond Strength | Weak (~5-50 kJ/mol) | Strong (>150 kJ/mol) |

| Reversibility | Reversible | Irreversible |

| Mechanism | Physical attraction and hydrogen bonding | Hydrolysis of triethoxysilyl group followed by condensation with surface OH groups |

| Kinetics | Fast, equilibrium-controlled | Slower, kinetically controlled |

| Layer Stability | Can be removed by solvent rinsing | Stable to solvent rinsing |

The dual nature of this compound, with its long alkyl chain promoting physisorption and its reactive silane group enabling chemisorption, allows for a two-stage surface modification process that results in a densely packed, robust, and covalently bound organic monolayer.

Advanced Materials Fabrication and Functional Applications of 1 Octadecyl 3 3 Triethoxysilylpropyl Urea

Surface Engineering and Coating Technologies

The triethoxysilyl group of 1-octadecyl-3-(3-triethoxysilylpropyl)urea allows for its covalent attachment to a variety of substrates possessing hydroxyl groups, such as glass, silicon wafers, and various metal oxides. This reactivity is the foundation for its use in surface engineering and the development of advanced coatings.

Development of Self-Assembled Monolayers (SAMs) for Tailored Interfacial Properties

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The formation of SAMs using long-chain alkylsilanes, such as octadecyltrimethoxysilane (B1207800), a compound structurally similar to the subject of this article, has been extensively studied. The process involves the hydrolysis of the triethoxysilyl groups in the presence of surface moisture, followed by condensation and the formation of siloxane (Si-O-Si) bonds with the substrate and adjacent molecules.

The long octadecyl chains of this compound are expected to align themselves in a densely packed, quasi-crystalline structure, driven by van der Waals interactions. The presence of the urea (B33335) group introduces the potential for hydrogen bonding between adjacent molecules within the monolayer, which could further enhance the stability and ordering of the SAM. This tailored interfacial structure can be used to precisely control surface properties such as wettability, adhesion, and biocompatibility.

Fabrication of Hydrophobic and Oleophobic Surfaces

The long, nonpolar octadecyl chain of this compound is inherently hydrophobic. When this compound forms a dense SAM on a surface, the outermost layer is composed of closely packed methyl groups from the end of the octadecyl chains. This arrangement results in a low-energy surface that repels water, leading to high water contact angles and a hydrophobic character.

The oleophobicity, or oil-repellency, of a surface is also dictated by its surface energy. The dense packing of the octadecyl chains can also lead to a reduction in the surface energy to a level that imparts oleophobic properties, making the surface resistant to wetting by oils and other low-surface-tension liquids.

Table 1: Expected Wettability Properties of Surfaces Modified with this compound (Based on Analogous Compounds)

| Property | Expected Value/Characteristic |

| Water Contact Angle | > 100° |

| Oil Contact Angle | Moderate to High |

| Surface Energy | Low |

Design and Application of Anti-Fouling and Anti-Corrosion Coatings

The hydrophobic and low-adhesion properties of surfaces modified with this compound make them promising candidates for anti-fouling applications. Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant problem in marine and biomedical environments. Low-energy surfaces can reduce the adhesion strength of fouling organisms, making them easier to remove by shear forces such as flowing water.

In the context of corrosion protection, a dense and defect-free SAM of this compound can act as a physical barrier, preventing corrosive agents such as water and ions from reaching the underlying metal substrate. The urea functionality within the molecule may also contribute to corrosion inhibition through its ability to adsorb onto the metal surface and block active corrosion sites. While specific studies on this compound are lacking, research on other urea derivatives has shown their potential as effective corrosion inhibitors for steel in acidic environments.

Enhancement of Adhesion in Composite and Multilayer Systems

The bifunctional nature of this compound allows it to act as an effective adhesion promoter or coupling agent in composite and multilayer systems. The triethoxysilyl end can form strong covalent bonds with inorganic fillers or substrates (e.g., glass fibers, silica (B1680970) particles), while the long octadecyl chain can physically entangle with or exhibit van der Waals interactions with a polymer matrix.

The urea group can also participate in hydrogen bonding with suitable polymer matrices, further enhancing the interfacial adhesion. This improved adhesion between the inorganic and organic phases leads to more efficient stress transfer and, consequently, improved mechanical properties of the composite material, such as tensile strength and modulus.

Table 2: Potential Applications in Composite and Multilayer Systems

| Application Area | Role of this compound | Expected Outcome |

| Fiber-Reinforced Polymers | Coupling Agent | Improved fiber-matrix adhesion, enhanced mechanical strength |

| Nanocomposites | Surface Modifier for Fillers | Better dispersion of fillers, improved load transfer |

| Multilayer Coatings | Adhesion Promoter | Enhanced interfacial bonding between layers |

Development of Smart Surfaces and Responsive Materials

The incorporation of specific functional groups into SAMs can lead to the development of "smart" surfaces that respond to external stimuli such as pH, temperature, or light. While the this compound molecule itself does not possess inherent stimuli-responsive properties, its urea group provides a platform for further chemical modification. For instance, molecules with responsive functionalities could be grafted onto the urea group, allowing for the creation of surfaces that can reversibly change their properties.

Organic-Inorganic Hybrid Materials Science

Organic-inorganic hybrid materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level. The this compound molecule is a quintessential building block for such materials.

Through a sol-gel process, the triethoxysilyl groups can undergo hydrolysis and condensation to form a three-dimensional siloxane network. The long octadecyl chains and urea groups become an integral part of this network, creating a hybrid material with unique properties.

Research on structurally similar compounds, specifically bis[(N-(3-triethoxysilylpropyl)ureido]-terminated polymers, has demonstrated the synthesis of "ureasils." These materials are characterized by urea groups connecting a polymer chain with terminal alkyltrialkoxysilane groups. The resulting organic-inorganic hybrid networks exhibit properties that are dependent on the nature of the organic component and the degree of cross-linking of the inorganic siloxane network. These materials have been explored for applications such as proton-conducting membranes for fuel cells. The presence of the urea groups can facilitate the formation of hydrogen-bonded networks, which can influence the material's mechanical and transport properties.

The synthesis of such hybrid materials typically involves the reaction of an isocyanate-functionalized silane (B1218182) with an appropriate organic molecule containing an active hydrogen, such as an amine or a hydroxyl group, to form the urea or urethane (B1682113) linkage, respectively. The subsequent sol-gel process of the triethoxysilyl groups leads to the formation of the final hybrid material.

Integration into Polymer Matrices and Composites for Enhanced Performance

The integration of this compound into polymer matrices is a key strategy for developing advanced composites with enhanced physicochemical and mechanical properties. As a silane coupling agent, it acts as a molecular bridge at the interface between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix. nih.govresearchgate.net

The mechanism involves the hydrolysis of the triethoxysilyl groups to reactive silanols, which then condense with hydroxyl groups on the filler surface, forming stable covalent Si-O-Si bonds. nih.gov Simultaneously, the long octadecyl chain and the propyl-urea group extend into the polymer matrix, establishing compatibility and adhesion through physical entanglement, van der Waals forces, and hydrogen bonding. researchgate.net

Key research findings include:

Improved Interfacial Adhesion: The urea group is capable of forming strong, bifurcated hydrogen bonds, which significantly enhances the adhesion between the filler and polymer matrices that have hydrogen bond acceptor/donor sites, such as polyamides or polyurethanes. gelest.com This improved stress transfer from the polymer to the filler results in superior mechanical properties.

Enhanced Hydrophobicity: The long C18 alkyl chain imparts a high degree of hydrophobicity to the filler surface. cfmats.com This reduces moisture absorption at the filler-polymer interface, a common cause of degradation in composite materials, thereby improving the durability and environmental resistance of the composite.

Better Filler Dispersion: By modifying the surface polarity of inorganic fillers, the silane helps to de-agglomerate the particles and achieve a more uniform dispersion within the polymer matrix. This homogeneity is critical for avoiding stress concentration points and achieving predictable, isotropic mechanical properties in the final composite. mdpi.com

| Property Enhanced | Mechanism of Action | Resulting Composite Benefit |

| Mechanical Strength | Covalent bonding to filler; Hydrogen bonding and entanglement with polymer matrix. | Improved stress transfer, higher tensile and flexural strength. nih.gov |

| Durability | Creation of a hydrophobic interface that repels water. | Reduced moisture uptake, enhanced resistance to environmental degradation. |

| Processing | Improved wetting of filler by the polymer. | Better filler dispersion, prevention of agglomeration, more uniform material. |

Synthesis of Sol-Gel Derived Hybrid Networks and Glasses

The sol-gel process offers a versatile, low-temperature method for synthesizing inorganic-organic hybrid materials. sigmaaldrich.comgmidental.com this compound serves as a key precursor in this process. The synthesis involves the hydrolysis of the triethoxysilyl groups in the presence of water and a catalyst (acid or base) to form silanol (B1196071) intermediates (Si-OH). These silanols then undergo condensation reactions with each other (self-condensation) or with other hydrolyzed precursors (like tetraethoxysilane, TEOS) to form a three-dimensional siloxane (Si-O-Si) network. mdpi.com

The incorporation of the long octadecyl and urea functionalities directly into the glass-like network imparts unique characteristics:

Intrinsic Hydrophobicity: Unlike traditional silica gels, the hybrid network formed from this precursor is inherently hydrophobic due to the dense layer of octadecyl chains. This has been leveraged to create superhydrophobic coatings with high water contact angles and self-cleaning properties. nih.gov

Tailored Porosity: The bulky organic groups act as network modifiers, influencing the porosity of the final gel. The intermolecular hydrogen bonding between urea groups can lead to more ordered pore structures compared to materials made from simple alkylsilanes.

Functional Networks: The resulting material is not merely a passive matrix but a functional one. The urea groups distributed throughout the network can act as binding sites for other molecules, while the hydrophobic domains can create specific nano-environments.

Preparation of Polysilsesquioxane (PSQ)-Based Materials

Polysilsesquioxanes (PSQs) are a class of hybrid materials with the general formula (RSiO1.5)n, formed through the hydrolysis and condensation of trifunctional organosilanes like this compound. researchgate.net The resulting structure can be envisioned as a silica backbone where each silicon atom is decorated with an organic group (R), in this case, the - (CH₂)₃NHCONH(CH₂)₁₇CH₃ group.

Unlike simple sol-gels where the functional group may be a minor component, in PSQs it defines the material. Research on related urea-bridged PSQs has shown that the urea moieties are crucial for creating materials with high surface areas and specific molecular recognition capabilities. researchgate.net A PSQ derived from this compound would exhibit:

High Organic Content: Leading to materials that are less brittle and have lower dielectric constants than pure silica.

Defined Nanostructure: The interplay between the inorganic condensation and the self-assembly of the organic side chains (via hydrogen bonding and van der Waals forces) can lead to ordered structures, such as lamellar or porous cage-like frameworks.

Selective Adsorption: The combination of hydrophobic pockets from the octadecyl chains and hydrogen-bonding sites from the urea groups makes these materials promising candidates for selective adsorption of organic molecules from aqueous solutions. researchgate.net

Functionalization of Nanoparticles and Porous Frameworks

The surface modification of nanoparticles and porous materials like mesoporous silica or zeolites is critical for their application. This compound is an ideal agent for this purpose. The triethoxysilyl group serves as a robust anchor, grafting the molecule onto the surface via reaction with hydroxyl groups. nih.gov

This functionalization imparts a dual character to the surface:

Hydrophobization: The octadecyl chain creates a dense, non-polar layer, effectively transforming a hydrophilic surface (like silica) into a highly hydrophobic one. nih.gov This is essential for dispersing the nanoparticles in non-polar polymer matrices or organic solvents and for creating hydrophobic membranes.

Interactive Functionality: The urea group presents a hydrogen-bonding capability at the outer surface of the functionalized particle. This can be used to direct the secondary assembly of nanoparticles or to create surfaces that can selectively bind to complementary molecules.

| Nanoparticle Property | Before Functionalization | After Functionalization |

| Surface Chemistry | Hydrophilic (-OH groups) | Hydrophobic (Octadecyl chains) |

| Dispersibility | Water, polar solvents | Non-polar solvents, polymers |

| Inter-particle Interaction | Aggregation in non-polar media | Stable dispersion in non-polar media |

| Surface Reactivity | Condensation reactions | Hydrogen bonding via urea groups |

Encapsulation and Immobilization of Active Molecular Species within Hybrid Matrices

Hybrid matrices derived from this compound via the sol-gel process provide a unique environment for the encapsulation and immobilization of active molecules such as drugs, dyes, or catalysts. The mild, room-temperature conditions of the sol-gel process are gentle enough to entrap sensitive molecules without degrading them. gmidental.com

The resulting matrix possesses a nanostructured environment defined by two key features:

Hydrophobic Pockets: The self-association of the long octadecyl chains creates non-polar domains within the silica network. These pockets are ideal for encapsulating and protecting hydrophobic guest molecules from an aqueous external environment.

Hydrogen-Bonding Sites: The urea groups lining the pores of the matrix can form specific hydrogen bonds with encapsulated species, providing an additional mechanism for immobilization and potentially influencing their reactivity or release profile.

This dual-nature environment allows for the design of sophisticated controlled-release systems. For instance, a hydrophobic drug can be sequestered within the octadecyl domains, with its release rate modulated by the polarity of the surrounding medium. While poly(urea-formaldehyde) is a common shell material for microencapsulation researchgate.net, integrating the urea functionality directly into a siloxane matrix offers a more robust, single-component system.

Supramolecular Chemistry and Self-Assembly Applications

The structure of this compound is inherently amphiphilic and contains strong non-covalent interaction motifs, making it a powerful building block in supramolecular chemistry. The self-assembly is primarily driven by two synergistic forces: directional hydrogen bonding and non-directional van der Waals interactions.

Directed Assembly of Complex Molecular Architectures

The directed assembly of this molecule can be used to create highly ordered structures both in solution and on surfaces.

Hydrogen-Bonding Tapes: The urea group contains two N-H donors and one C=O acceptor, enabling the formation of strong, linear "tapes" or "ribbons" through a bifurcated hydrogen-bonding motif. researchgate.nettue.nl This one-dimensional assembly is a foundational element of the supramolecular structures formed.

Van der Waals Packing: The long, flexible octadecyl chains interact via van der Waals forces, promoting their alignment and packing into ordered, crystalline-like domains, similar to the self-assembly of lipids in bilayers. nih.gov

Self-Assembled Monolayers (SAMs): When applied to a hydroxylated substrate (like silicon wafers or glass), the triethoxysilyl group acts as a covalent anchor. The interplay between the hydrogen-bonding urea tapes and the packing of the alkyl chains drives the formation of a dense, highly ordered monomolecular layer. researchgate.netarxiv.org Such SAMs can precisely control the surface energy, wettability, and friction of a material.

The combination of these interactions can lead to complex, hierarchical architectures. For example, within a sol-gel matrix, the molecules can self-assemble into lamellar (bilayer) or cylindrical micellar structures before being locked into place by the condensation of the siloxane network. This allows for the creation of nanostructured hybrid materials with a high degree of long-range order, which is difficult to achieve through conventional polymerization alone.

Exploiting Non-Covalent Interactions for Hierarchical Structural Control

The unique molecular architecture of this compound facilitates the formation of complex, hierarchically ordered structures through a combination of non-covalent interactions. This compound possesses distinct functional regions that drive its self-assembly behavior: a long octadecyl chain, a central urea group, and a reactive triethoxysilyl headgroup. The interplay of van der Waals forces, hydrogen bonding, and covalent cross-linking via hydrolysis and condensation of the silane group allows for precise control over the resulting material's structure from the molecular to the macroscopic level.

The primary driving force for the initial self-assembly is the hydrophobic interactions between the long octadecyl chains. These nonpolar alkyl groups tend to aggregate in aqueous or polar environments to minimize their contact with the surrounding medium, leading to the formation of micellar or lamellar structures. This behavior is characteristic of long-chain amphiphilic molecules.

Simultaneously, the urea group plays a crucial role in directing the arrangement of the molecules through the formation of strong and highly directional hydrogen bonds. The urea moiety contains two amine protons (N-H) that act as hydrogen bond donors and a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. This enables the formation of well-defined one-dimensional hydrogen-bonded chains or two-dimensional networks, which impart significant stability and order to the self-assembled structures. The presence of the urea group can lead to a more organized and robust monolayer composition compared to simple alkylsilanes.

The triethoxysilyl group provides the mechanism for covalent capture of the self-assembled architecture. In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups can then condense with each other or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. This process effectively locks the transient, non-covalently ordered structures into a robust, covalently bonded material. The ability to control the kinetics of hydrolysis and condensation allows for the templating of the self-assembled structures onto various substrates.

The hierarchical control of the structure is thus achieved through a multi-step process:

Primary Assembly: Van der Waals interactions between the octadecyl chains lead to the initial aggregation and formation of ordered domains.

Secondary Organization: Hydrogen bonding between the urea groups provides directional control, leading to the formation of well-defined supramolecular motifs.

Tertiary Solidification: Hydrolysis and condensation of the triethoxysilyl groups result in the formation of a cross-linked polysiloxane network, preserving the pre-organized architecture.

This multi-level control allows for the fabrication of advanced materials with tailored porosity, surface area, and functionality. For instance, by carefully controlling the assembly conditions, it is possible to create mesoporous silica films with vertically or horizontally oriented channels, which have potential applications in catalysis, separation, and sensing.

| Interaction Type | Molecular Moiety | Role in Hierarchical Structure | Relative Strength |

| Van der Waals Forces | Octadecyl Chain | Initial self-assembly and packing | Weak |

| Hydrogen Bonding | Urea Group | Directional control and stability | Moderate to Strong |

| Covalent Bonding | Triethoxysilyl Group | Permanent structural fixation | Strong |

Development of Molecular Recognition Platforms Utilizing the Compound

The distinct functional groups within this compound make it a promising candidate for the development of molecular recognition platforms, such as chemical sensors and separation media. The combination of a hydrophobic binding pocket, specific hydrogen bonding interactions, and a stable anchoring group allows for the creation of surfaces with tailored selectivity for target analytes.

A key strategy for creating molecular recognition sites is through the technique of molecular imprinting . In this approach, the this compound acts as a functional monomer that arranges itself around a template molecule. The non-covalent interactions, primarily hydrogen bonding from the urea group and hydrophobic interactions from the octadecyl chain, lead to the formation of a pre-polymerization complex between the functional monomer and the template.

Subsequent co-polymerization with a cross-linking agent, often a tetraalkoxysilane, followed by the removal of the template molecule, leaves behind a cavity that is complementary in size, shape, and chemical functionality to the template. These "molecularly imprinted polymers" (MIPs) can then selectively rebind the target analyte with high affinity and specificity.

The urea group is particularly effective in molecular imprinting due to its ability to form multiple hydrogen bonds with a variety of functional groups, including carboxylates, phosphates, and other hydrogen bond acceptors. The long octadecyl chain can contribute to the formation of a hydrophobic microenvironment within the binding cavity, enhancing the recognition of nonpolar analytes or specific moieties on a larger molecule.

For example, a molecularly imprinted polymer utilizing this compound could be designed to selectively capture a specific drug molecule from a complex mixture. The urea group would interact with polar functional groups on the drug, while the octadecyl chain would provide favorable hydrophobic interactions with the drug's nonpolar regions. The triethoxysilyl groups would ensure the stable immobilization of the imprinted sites on a solid support, such as a sensor surface or a chromatography column.

The performance of such molecular recognition platforms is influenced by several factors, including the choice of template, the monomer-template ratio, and the polymerization conditions. Optimization of these parameters can lead to materials with high selectivity and binding capacity.

| Component | Function in Molecular Recognition | Example of Interaction |

| Octadecyl Chain | Provides a hydrophobic microenvironment | Interaction with nonpolar regions of an analyte |

| Urea Group | Acts as a hydrogen bond donor and acceptor for specific binding | Forms hydrogen bonds with carboxyl or amide groups of a target molecule |

| Triethoxysilyl Group | Anchors the recognition sites to a solid support | Covalent attachment to a silica sensor surface |

Research in this area focuses on the rational design of imprinted polymers for a wide range of applications, including environmental monitoring, medical diagnostics, and pharmaceutical purification. The versatility of this compound as a functional monomer makes it a valuable tool in the development of these advanced materials.

Theoretical and Computational Studies of 1 Octadecyl 3 3 Triethoxysilylpropyl Urea

Molecular Dynamics (MD) Simulations for Conformational Analysis and Assembly Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like 1-octadecyl-3-(3-triethoxysilylpropyl)urea, MD is an ideal tool for investigating its conformational flexibility and, crucially, how it self-assembles into ordered structures, such as self-assembled monolayers (SAMs) on a substrate.

Research on analogous long-chain alkylsilanes, particularly octadecyltrichlorosilane (B89594) (OTS) and octadecyltrimethoxysilane (B1207800) (OTMS), provides a clear blueprint for the expected assembly behavior. nih.govacs.org MD simulations of these molecules on silica (B1680970) surfaces show that the final structure of the monolayer is highly dependent on the surface coverage (the number of molecules per unit area). researchgate.net

At low surface coverage, the octadecyl chains have significant conformational freedom and tend to lie flat or in a disordered, "liquid-like" state on the surface.

As surface coverage increases, steric hindrance between the alkyl chains forces them to adopt a more upright, extended conformation. This transition leads to a well-ordered, "crystalline-like" monolayer. researchgate.net